
4,4'-(2-Chlorobenzylidene)di-2,5-xylidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] is a chemical compound with the molecular formula C23H25ClN2. It is known for its unique structure, which includes a chlorophenyl group and two dimethylbenzenamine groups connected by a methylene bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] typically involves the reaction of 2-chlorobenzaldehyde with 2,5-dimethylbenzenamine in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways, contributing to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] can be compared with other similar compounds such as:
Benzenamine, 4,4’-methylenebis[2-chloro-]: This compound has a similar structure but with chloro groups instead of dimethyl groups.
Benzenamine, 4,4’-methylenebis-: This compound lacks the chlorophenyl group, making it less complex. The uniqueness of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81-71-0 |
---|---|
Molekularformel |
C23H25ClN2 |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
4-[(4-amino-2,5-dimethylphenyl)-(2-chlorophenyl)methyl]-2,5-dimethylaniline |
InChI |
InChI=1S/C23H25ClN2/c1-13-11-21(25)15(3)9-18(13)23(17-7-5-6-8-20(17)24)19-10-16(4)22(26)12-14(19)2/h5-12,23H,25-26H2,1-4H3 |
InChI-Schlüssel |
MCZONIGXYAOYBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)C)N)C |
Kanonische SMILES |
CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)C)N)C |
Key on ui other cas no. |
81-71-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.